molecular formula C22H21ClN4O3S B2972197 N-(5-chloro-2-methoxyphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 899954-95-1

N-(5-chloro-2-methoxyphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

Cat. No. B2972197
M. Wt: 456.95
InChI Key: PINYGKBTYGIHFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methoxyphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H21ClN4O3S and its molecular weight is 456.95. The purity is usually 95%.
BenchChem offers high-quality N-(5-chloro-2-methoxyphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-chloro-2-methoxyphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Insecticidal Applications

Pyridine derivatives, including compounds structurally similar to N-(5-chloro-2-methoxyphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide, have been synthesized and tested for their insecticidal activities. One study demonstrated the synthesis of pyridine derivatives showing significant insecticidal activity against the cowpea aphid, Aphis craccivora Koch, with some compounds exhibiting activity comparable to or exceeding that of commercial insecticides (Bakhite, E. A., Abd-Ella, A. A., El-Sayed, M., & Abdel-Raheem, S. A., 2014).

Anticancer and Analgesic Agents

Another research direction involves the synthesis of novel compounds derived from visnaginone and khellinone, aiming to develop anti-inflammatory and analgesic agents. These efforts led to the identification of compounds with significant cyclooxygenase-1/ cyclooxygenase-2 (COX-1/COX-2) inhibitory activities, analgesic, and anti-inflammatory properties, indicating potential applications in treating conditions associated with inflammation and pain (Abu‐Hashem, A., Al-Hussain, S., & Zaki, M., 2020).

Pharmacokinetics and Drug Disposition

The pharmacokinetics and disposition of thiouracil derivatives like PF-06282999, structurally related to the compound of interest, have been studied in animals and humans. These studies are crucial for understanding the metabolic stability, bioavailability, and clearance mechanisms of potential therapeutic agents, facilitating the prediction of human pharmacokinetics and identifying the principal clearance mechanisms in humans (Dong, J. Q., Varma, M., Wolford, A., Ryder, T. F., Di, L., Feng, B., Terra, S., Sagawa, K., & Kalgutkar, A., 2016).

Synthesis and Characterization of Anticancer Compounds

Research on the synthesis and characterization of novel 2-chloro N-aryl substitutedacetamide derivatives has shown promising anticancer activity against various human leukemic cell lines. This line of research demonstrates the potential of designing and synthesizing new compounds with enhanced cytotoxic effects on cancer cells, paving the way for the development of new anticancer drugs (Vinayak, A., Sudha, M., Lalita, K. S., & Kumar, R., 2014).

Antimicrobial Activity

The development of new antimicrobial agents is another area of interest, with studies focusing on the synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings. These compounds have been evaluated for their antimicrobial properties, showing significant antibacterial and antifungal activities, which is crucial in the fight against resistant microbial strains (Hossan, A., Abu-Melha, H. M. A., Al-Omar, M., & Amr, A., 2012).

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[[2-oxo-1-(pyridin-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O3S/c1-30-19-9-8-14(23)11-17(19)25-20(28)13-31-21-16-6-4-7-18(16)27(22(29)26-21)12-15-5-2-3-10-24-15/h2-3,5,8-11H,4,6-7,12-13H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PINYGKBTYGIHFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methoxyphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

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